molecular formula C7H6BrFN2O B8053569 4-Bromo-3-fluoro-N-hydroxy-benzamidine

4-Bromo-3-fluoro-N-hydroxy-benzamidine

Cat. No.: B8053569
M. Wt: 233.04 g/mol
InChI Key: XQMUWERQTRJLKZ-UHFFFAOYSA-N
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Description

Significance of Amidoxime (B1450833) and Benzamidine (B55565) Derivatives in Contemporary Chemical Research

N-hydroxybenzamidines, also known as benzamidoximes, and their parent compounds, benzamidines, are classes of organic molecules that command considerable attention in modern chemical and pharmaceutical research. The significance of these scaffolds lies in their versatile chemical reactivity and their wide range of biological activities.

Benzamidine derivatives are recognized for their ability to mimic the guanidinium group of arginine, a key amino acid. This mimicry allows them to act as effective inhibitors for a variety of enzymes, particularly serine proteases like thrombin, which are involved in blood coagulation. Consequently, substituted benzamidines have been a focal point in the development of novel antithrombotic agents. Furthermore, the amidine functional group is a common structural element in a wide array of therapeutic agents, including those with antibacterial, antiviral, antifungal, and antiprotozoal properties.

Amidoximes, or N-hydroxybenzamidines, are often investigated as prodrugs of the corresponding amidines. The N-hydroxy group reduces the basicity of the amidine moiety, which can lead to improved pharmacokinetic properties, such as better absorption in the gastrointestinal tract. In vivo, the amidoxime can be reduced to the active amidine form. Beyond their role as prodrugs, amidoximes themselves possess a range of biological activities and are valued as versatile building blocks for synthesizing various heterocyclic compounds. They have been explored for their potential as antituberculotic, anti-inflammatory, and anticancer agents, among others.

Historical Context of Substituted Benzamidine Synthesis and Characterization

The synthesis of benzamidine derivatives has a long history, with foundational methods developed over a century ago. One of the most traditional and widely used methods is the Pinner reaction, first reported by Adolf Pinner in the late 19th century. This reaction typically involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imidate salt (Pinner salt), which is then reacted with ammonia or an amine to yield the corresponding amidine.

Over the years, numerous modifications and alternative synthetic routes have been developed to improve yields, expand substrate scope, and accommodate sensitive functional groups. For instance, the direct conversion of nitriles to amidines can be achieved using reagents like lithium bis(trimethylsilyl)amide. Another common route involves the conversion of a nitrile to a thioamide, followed by S-alkylation and subsequent reaction with an amine.

The synthesis of N-hydroxybenzamidines (amidoximes) is most commonly achieved by the reaction of a nitrile with hydroxylamine (B1172632). This straightforward nucleophilic addition is a reliable method for preparing a wide variety of substituted amidoximes.

The characterization of these compounds has evolved with analytical technology. Early characterization relied on classical methods like melting point determination and elemental analysis. Today, spectroscopic techniques are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, while Infrared (IR) spectroscopy confirms the presence of key functional groups (such as C=N and N-O-H). Mass spectrometry is routinely used to determine the molecular weight and fragmentation pattern of the synthesized compounds.

Overview of Research Trajectories for Halogenated N-Hydroxybenzamidines

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzamidine or N-hydroxybenzamidine scaffold is a common strategy in medicinal chemistry to modulate the compound's physicochemical and biological properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Fluorine, in particular, is often incorporated to enhance metabolic stability and binding affinity due to its small size, high electronegativity, and the strength of the carbon-fluorine bond. Bromine is used to introduce steric bulk and can participate in halogen bonding, a type of non-covalent interaction that can influence ligand-protein binding.

Research into halogenated N-hydroxybenzamidines often focuses on their potential as therapeutic agents. For example, the precursor for the title compound, 4-bromo-3-fluorobenzonitrile, is used as a building block in the synthesis of antimutagenic drugs and persistent room-temperature phosphorescent dyes ossila.com. The presence of both bromo and fluoro substituents on the aromatic ring of 4-Bromo-3-fluoro-N-hydroxy-benzamidine suggests that it could be a candidate for studies requiring fine-tuning of electronic and steric properties for specific biological targets.

The synthesis of such a compound would typically start from its corresponding nitrile, 4-bromo-3-fluorobenzonitrile. This precursor is a known chemical entity with established properties.

Table 1: Properties of 4-Bromo-3-fluorobenzonitrile

Property Value
CAS Number 133059-44-6
Molecular Formula C₇H₃BrFN
Molecular Weight 200.01 g/mol ossila.comnih.gov
Appearance White Powder/Crystals ossila.com

| Melting Point | 92 °C – 97 °C ossila.com |

The conversion of this nitrile to this compound would likely follow the standard procedure of reacting it with hydroxylamine. While specific research on the final compound is sparse, the established utility of its precursor and the known significance of the halogenated N-hydroxybenzamidine scaffold suggest its potential as a valuable intermediate or active molecule in various fields of chemical research.

Properties

IUPAC Name

4-bromo-3-fluoro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMUWERQTRJLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C(=N\O)/N)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 3 Fluoro N Hydroxy Benzamidine and Analogues

Established Synthetic Routes to N-Hydroxybenzamidine Derivatives

The traditional synthesis of N-hydroxybenzamidine derivatives, including the target compound, primarily relies on well-documented chemical transformations. These routes involve the condensation of a nitrile with hydroxylamine (B1172632) and the strategic synthesis of the necessary halogenated precursors.

Nitrile-Hydroxylamine Condensation Reactions

The most common and direct method for preparing N-hydroxybenzamidines (also known as amidoximes) is the reaction between a nitrile and hydroxylamine. ucl.ac.ukrsc.org This condensation is a cornerstone of amidoxime (B1450833) synthesis. The reaction typically involves heating a solution of the corresponding benzonitrile (B105546) with hydroxylamine hydrochloride in the presence of a base, such as triethylamine (B128534) or sodium carbonate, to liberate the free hydroxylamine nucleophile. libretexts.org The solvent of choice is often an alcohol, like ethanol (B145695).

The mechanism involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. This is followed by proton transfers to yield the final N-hydroxybenzamidine product. researchgate.net A significant challenge in this synthesis is the potential formation of an amide by-product, which can complicate purification efforts. ucl.ac.ukrsc.org The reaction conditions, including the nature of the nitrile, can influence the extent of this side reaction. ucl.ac.uk

A typical procedure for a closely related isomer, 3-bromo-4-fluorobenzamidoxime, provides a practical example of the reaction conditions. libretexts.org

Table 1: Representative Reaction Conditions for Amidoxime Synthesis

Parameter Value
Starting Material 3-bromo-4-fluorobenzonitrile
Reagents Hydroxylamine hydrochloride, Triethylamine
Solvent Ethanol (EtOH)
Temperature 75 °C
Reaction Time 24 hours

Data sourced from a synthetic procedure for 3-bromo-4-fluorobenzamidoxime. libretexts.org

Precursor Synthesis Strategies for Halogenated Benzonitriles (e.g., 4-Bromo-3-fluorobenzonitrile)

The synthesis of 4-bromo-3-fluoro-N-hydroxy-benzamidine is contingent on the availability of its precursor, 4-bromo-3-fluorobenzonitrile. This compound is a benzonitrile derivative featuring both bromo and fluoro substituents. nih.gov It is available commercially from various chemical suppliers. researchgate.netlidsen.com

Another strategy involves the direct functionalization of a simpler benzaldehyde. For example, a method for synthesizing the isomeric 3-bromo-4-fluorobenzaldehyde (B1265969) from 4-fluorobenzaldehyde (B137897) has been developed. nih.govnih.gov This process uses sodium bromide, hydrochloric acid, and sodium hypochlorite (B82951) in a reaction facilitated by ultrasonication. nih.gov The resulting aldehyde can then be converted to the target nitrile via formation of an oxime followed by dehydration.

Advanced and Sustainable Synthetic Approaches

In response to the growing need for environmentally responsible and efficient chemical manufacturing, advanced synthetic methodologies are being explored for the synthesis of N-hydroxybenzamidines and other fine chemicals. These include the application of green chemistry principles, the development of novel catalytic systems, and the use of flow chemistry for enhanced process control.

Principles and Applications of Green Chemistry in N-Hydroxybenzamidine Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Key principles relevant to N-hydroxybenzamidine synthesis include maximizing atom economy, using safer solvents, employing catalytic reagents over stoichiometric ones, and reducing unnecessary derivatization steps. sigmaaldrich.comresearchgate.net

Table 2: Core Principles of Green Chemistry

Principle Description Application in N-Hydroxybenzamidine Synthesis
Waste Prevention Prioritize preventing waste over treating it after it has been created. Optimizing reaction conditions to minimize by-product formation, such as the amide impurity in the nitrile-hydroxylamine condensation. ucl.ac.ukmdpi.com
Atom Economy Maximize the incorporation of all materials used in the process into the final product. The condensation of a nitrile and hydroxylamine is inherently atom-economical, as all reactant atoms are incorporated into the product. sigmaaldrich.com
Safer Solvents & Auxiliaries Make the use of auxiliary substances like solvents unnecessary or innocuous. Exploring the use of greener solvents, such as water or ionic liquids, to replace traditional organic solvents like ethanol or N-methyl-2-pyrrolidone (NMP). rsc.orgscirp.org
Catalysis Catalytic reagents are superior to stoichiometric reagents. Developing catalytic methods for the addition of hydroxylamine to nitriles, reducing the need for stoichiometric bases. sigmaaldrich.comresearchgate.net

| Reduce Derivatives | Minimize or avoid unnecessary derivatization (e.g., protecting groups). researchgate.net | Direct synthesis from readily available precursors avoids lengthy synthetic routes with protection and deprotection steps. researchgate.net |

Applying these principles can lead to more sustainable synthetic routes. For example, studies have shown that using specific ionic liquids as solvents in the nitrile-hydroxylamine reaction can not only decrease reaction time but also selectively eliminate the formation of the amide side-product. rsc.org

Catalytic Methods for Benzamidine (B55565) Formation

The development of catalytic methods for the formation of amides and amidines is a key area of green chemistry research. researchgate.net While the traditional synthesis of N-hydroxybenzamidines often uses a stoichiometric amount of base, research into catalytic alternatives is ongoing.

One advanced approach is the use of biocatalysts. Enzymes like nitrile hydratases can hydrate (B1144303) nitriles to form amides under mild, aqueous conditions. While this produces an amide, subsequent enzymatic or chemical steps could potentially lead to the desired N-hydroxyamidine structure. This highlights a green, catalytic route for transforming the nitrile group.

Other catalytic systems for related transformations include boronic acid-catalyzed amidation, which directly couples carboxylic acids and amines. researchgate.net Research has also explored the use of metal catalysts, such as zinc(II) ions, to catalyze the hydroxylaminolysis of amide bonds. researchgate.net While not a direct synthesis from nitriles, these catalytic strategies for forming related functionalities point toward future possibilities for developing a direct, low-impact catalytic synthesis of N-hydroxybenzamidines. For instance, a heterogeneous copper fluorapatite (B74983) (CuFAP) catalyst has been shown to facilitate the synthesis of amides from aldehydes and hydroxylamine hydrochloride under neat conditions, demonstrating a move towards reusable catalysts.

Flow Chemistry Applications in Benzamidine Synthesis for Enhanced Efficiency and Control

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise process, offers significant advantages for chemical synthesis. rsc.org These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), and enhanced safety, particularly when handling hazardous reagents. rsc.orgresearchgate.net

The synthesis of intermediates and active pharmaceutical ingredients is increasingly utilizing flow chemistry to improve efficiency and scalability. For the synthesis of this compound, a flow process could be designed for the nitrile-hydroxylamine condensation step. Pumping the nitrile and hydroxylamine solutions through a heated reactor coil would allow for rapid and uniform heating, potentially reducing reaction times and improving product consistency. researchgate.net

This technology is particularly advantageous for exothermic reactions, providing better temperature control and minimizing the risk of thermal runaways. researchgate.net The ability to integrate purification steps in-line and automate the process makes flow chemistry a powerful tool for the efficient and controlled production of benzamidine derivatives. rsc.org

Mechanochemical Techniques in Organic Synthesis of Benzamidine Scaffolds

Mechanochemistry, which utilizes mechanical energy from processes like ball milling to drive chemical reactions, is an emerging field in sustainable synthesis. nih.gov This solvent-free approach offers significant advantages, including accelerated reaction rates and altered product selectivity, by operating under high-reagent-concentration conditions where solvation effects are minimal. nih.gov While direct mechanochemical synthesis of this compound is not extensively documented, the principles have been successfully applied to analogous structures, particularly in the formation of amide bonds, which are structurally related to amidines. nih.gov

For instance, the transformation of various esters into primary amides has been achieved through ball milling with reagents like calcium nitride. nih.gov This method is compatible with a wide array of functional groups and has been used in the synthesis of active pharmaceutical ingredients (APIs), such as the antiepileptic drug rufinamide. nih.gov Other mechanochemical approaches to amide synthesis involve coupling agents like EDC, carbonyldiimidazole, and uronium-based reagents. nih.gov These precedents suggest the high potential for developing efficient, solvent-free mechanochemical routes for the synthesis of benzamidine scaffolds, including halogenated derivatives like this compound, by adapting existing protocols for amide bond formation.

Derivatization Reactions and Reactivity Profiles of this compound

The chemical architecture of this compound, featuring a reactive N-hydroxybenzamidine (amidoxime) moiety and a functionalizable brominated aromatic ring, provides a rich platform for a variety of derivatization reactions. These transformations are crucial for generating diverse molecular libraries for drug discovery and materials science applications.

Cyclization Reactions to Form Heterocyclic Scaffolds (e.g., 1,2,4-Oxadiazoles)

The N-hydroxy-benzamidine group is a key precursor for the synthesis of 1,2,4-oxadiazoles, a heterocyclic motif prevalent in many experimental and approved drugs. researchgate.netnih.govmdpi.com The most common and widely applied method involves a two-step, one-pot process: the acylation of the N-hydroxy-benzamidine followed by cyclodehydration. rjptonline.orgresearchgate.net

The general mechanism proceeds via the reaction of this compound with an acylating agent, such as a carboxylic acid, acid chloride, or ester. mdpi.comrjptonline.orgchim.it This forms an O-acylamidoxime intermediate. researchgate.netchim.it Subsequent heating or treatment with a base promotes an intramolecular cyclization, specifically a 1,5-intramolecular nucleophilic attack from the amidine nitrogen onto the acyl carbon. nih.gov This is followed by the elimination of a water molecule to yield the stable aromatic 1,2,4-oxadiazole (B8745197) ring. nih.gov The substituent at the 5-position of the resulting oxadiazole is determined by the choice of the initial acylating agent, allowing for significant structural diversification.

Acylating AgentIntermediateResulting HeterocycleKey Features
Acid Chloride (R-COCl)O-Acylamidoxime3-(4-Bromo-3-fluorophenyl)-5-R-1,2,4-oxadiazoleHigh reactivity; often requires a base like pyridine. mdpi.com
Carboxylic Acid (R-COOH)O-Acylamidoxime3-(4-Bromo-3-fluorophenyl)-5-R-1,2,4-oxadiazoleRequires a coupling agent (e.g., EDC.HCl). rjptonline.org
Ester (R-COOR')O-Acylamidoxime3-(4-Bromo-3-fluorophenyl)-5-R-1,2,4-oxadiazoleCan be driven by superbase media (e.g., NaOH/DMSO). mdpi.com
Anhydride ((RCO)₂O)O-Acylamidoxime3-(4-Bromo-3-fluorophenyl)-5-R-1,2,4-oxadiazoleEfficient acylation leading to cyclization upon heating. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions of Bromo-Substituted Precursors

The bromine atom at the C-4 position of the phenyl ring serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for constructing carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the aromatic core. mdpi.comnih.gov The reactivity of aryl halides in these couplings typically follows the trend I > Br > Cl, making the bromo-substituted precursor an ideal substrate. mdpi.com The general catalytic cycle involves an oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. mdpi.comyoutube.com

Several major classes of palladium-catalyzed cross-coupling reactions can be applied to this compound or its protected derivatives:

Reaction NameCoupling PartnerBond FormedTypical Product
Suzuki-Miyaura Organoboron compounds (e.g., Ar-B(OH)₂)C-C (sp²-sp²)Biaryl derivatives. mdpi.comnih.govrsc.org
Heck Alkenes (e.g., R-CH=CH₂)C-C (sp²-sp²)Substituted styrenes. mdpi.com
Sonogashira Terminal alkynes (e.g., R-C≡CH)C-C (sp²-sp)Aryl alkynes. mdpi.comrsc.orgacs.org
Stille Organotin compounds (e.g., Ar-Sn(Bu)₃)C-C (sp²-sp²)Biaryl derivatives. mdpi.comrsc.org
Negishi Organozinc compounds (e.g., Ar-ZnCl)C-C (sp²-sp²)Biaryl derivatives. mdpi.com
Buchwald-Hartwig Amines, phenolsC-N, C-OAryl amines, diaryl ethers. rsc.org

These reactions tolerate a wide variety of functional groups, making them suitable for the late-stage functionalization of complex molecules. acs.orgrsc.org

Regioselective Annulation Reactions and C-H Activation Pathways

Beyond cross-coupling at the C-Br bond, the aromatic C-H bonds of the benzamidine scaffold present opportunities for direct functionalization through transition-metal-catalyzed C-H activation. This strategy allows for the construction of fused heterocyclic systems (annulation) in a step-economical manner. The amidine group can act as a directing group, guiding the metal catalyst to activate a specific C-H bond, typically at the ortho position.

Studies on related benzamidine and benzamide (B126) structures have demonstrated several C-H activation and annulation pathways that could be applicable to this compound:

Palladium(II)-Catalyzed Annulation: Benzamidines have been shown to react with terminal alkynes in the presence of a Pd(II) catalyst to form quinoline (B57606) derivatives through a C-H activation and C-C coupling/cyclization cascade. organic-chemistry.org

Rhodium(III)-Catalyzed Annulation: N-methoxybenzamides undergo Rh(III)-catalyzed C-H activation and [4+2] annulation with partners like 3-diazoindolin-2-imines to yield complex fused systems such as indolo[2,3-c]isoquinolin-5-ones. researchgate.net

Cobalt-Catalyzed Annulation: Less expensive cobalt catalysts can mediate the C-H activation/annulation of benzamides with fluoroalkylated alkynes, producing fluoroalkylated isoquinolinones with high regioselectivity. nih.gov

These reactions typically involve the formation of a metallacycle intermediate directed by the amidine or amide group, followed by insertion of the coupling partner and subsequent cyclization to build the new ring system. Such regioselective annulation reactions provide a powerful route to novel polycyclic aromatic compounds derived from the 4-bromo-3-fluoro-benzamidine (B3429858) core. nih.gov

Strategies for Prodrug Design and Synthesis from N-Hydroxybenzamidines

The N-hydroxy-benzamidine functional group is a key feature for prodrug design. nih.gov A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo through enzymatic or chemical transformation. eurekaselect.comnih.gov This approach is used to overcome pharmaceutical challenges such as poor solubility, stability, or bioavailability. ijpcbs.comresearchgate.net

The N-hydroxy moiety on the benzamidine makes the compound a prodrug for the corresponding 4-bromo-3-fluoro-benzamidine. The primary advantages of this strategy include:

Improved Oral Bioavailability: Basic functional groups like amidines are often protonated at physiological pH, which can limit their ability to cross biological membranes. nih.gov The N-hydroxy group reduces the basicity of the amidine, creating a more neutral species that can be absorbed more readily.

In Vivo Conversion: Once absorbed, the N-hydroxy-benzamidine is designed to be metabolically reduced back to the active amidine by enzymes such as the mitochondrial benzamidoxime (B57231) reducing system. nih.gov

Enhanced Stability: The prodrug form can protect the parent drug from premature metabolism or chemical degradation. ijpcbs.com

Research on N,N'-dihydroxybenzamidine has demonstrated this principle effectively, showing that oral administration of the prodrug led to a high bioavailability (91%) of the parent benzamidine in vivo. nih.gov This highlights the N-hydroxy group as a generally applicable modification for creating effective prodrugs of amidine-containing therapeutic agents. nih.gov

Advanced Spectroscopic Characterization of 4 Bromo 3 Fluoro N Hydroxy Benzamidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. Through a combination of one- and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement of 4-Bromo-3-fluoro-N-hydroxy-benzamidine can be constructed.

One-dimensional ¹H and ¹³C NMR spectra provide the initial, foundational data for structural assignment. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal information about neighboring atoms.

In the ¹H NMR spectrum, the aromatic region is expected to exhibit three distinct signals corresponding to H-2, H-5, and H-6. The substitution pattern dictates a complex splitting pattern due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The protons of the N-hydroxy-amidine group (-NH₂ and -OH) are anticipated to appear as broad singlets that are exchangeable with D₂O; their chemical shifts can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The spectrum will show seven distinct carbon signals. The carbons directly bonded to the electronegative fluorine and bromine atoms (C-3 and C-4) will be significantly influenced. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) are particularly diagnostic, providing clear evidence of the fluorine atom's position on the aromatic ring. The amidine carbon (C-7) is expected to resonate in the typical range for this functional group, around 150-160 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
PositionAtomPredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm), J (Hz)
1--~132.0
2CH~7.8 (dd, JHF ≈ 7.5, JHH ≈ 2.0)~115.0 (d, ²JCF ≈ 18)
3CF-~158.0 (d, ¹JCF ≈ 250)
4CBr-~118.0 (d, ³JCF ≈ 4)
5CH~7.9 (t, JHH ≈ 8.0)~134.0
6CH~7.6 (dd, JHH ≈ 8.0, 2.0)~128.0 (d, ⁴JCF ≈ 3)
7C=N-~155.0
-NH₂NH₂~6.5 (br s)-
-OHOH~9.8 (br s)-

While 1D NMR provides a list of signals, 2D NMR techniques establish the connections between them, which is crucial for assembling the molecular structure. openpubglobal.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons H-5 and H-6, confirming their ortho relationship. youtube.com A weaker, four-bond correlation might also be observed between H-2 and H-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons. It would be instrumental in determining the conformation around the C7-N bond. For example, a NOE correlation between the -NH₂ protons and the H-2 proton would suggest a specific geometric isomer is preferred in solution.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It provides unambiguous one-bond C-H correlations, definitively linking the signals for H-2, H-5, and H-6 to C-2, C-5, and C-6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR experiments for structural elucidation as it shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.com This allows for the assembly of the entire molecular skeleton. Key expected correlations would link the aromatic protons to the amidine carbon (C-7), bridging the phenyl ring and the N-hydroxy-amidine functional group. researchgate.net

Table 2: Key Predicted HMBC Correlations
Proton (¹H)Correlates to Carbon (¹³C)Significance
H-2C-4, C-6, C-7Confirms connectivity around the top of the ring and links the ring to the amidine carbon.
H-5C-1, C-3Confirms connectivity and position relative to the fluorine-bearing carbon.
H-6C-1, C-2, C-4, C-7Provides extensive connectivity information, linking to the amidine carbon and other ring positions.
-NH₂C-7Confirms the attachment of the amino group to the amidine carbon.

¹⁵N NMR spectroscopy, despite challenges like low natural abundance and a negative nuclear Overhauser effect, is a highly sensitive probe of the electronic environment of nitrogen atoms. youtube.com It is particularly valuable for studying N-hydroxy-benzamidines, which can exist in different tautomeric and isomeric forms. researchgate.net

The two nitrogen atoms in this compound are chemically distinct and would give separate signals in the ¹⁵N NMR spectrum. The chemical shifts can differentiate between the imino (=N-OH) and amino (-NH₂) nitrogens. The typical chemical shift range for amidine nitrogens can be broad, but generally, imino nitrogens are more deshielded than amino nitrogens. science-and-fun.de The study of ¹⁵N chemical shifts as a function of solvent or temperature can provide quantitative information on tautomeric equilibria. researchgate.net The electron-withdrawing effects of the bromo and fluoro substituents on the aromatic ring are expected to influence the electron density at the nitrogen centers, causing shifts that can be compared with unsubstituted analogs.

Table 3: Predicted ¹⁵N NMR Chemical Shift Ranges
Nitrogen AtomPredicted δ (ppm) (ref. NH₃)Notes
-NH₂~60 - 90Typical range for primary amine/amidine nitrogens.
=N-OH~300 - 340Typical range for imino/oxime-type nitrogens. Shift is sensitive to E/Z isomerism.

Mass Spectrometry (MS)

Mass spectrometry provides essential information about a molecule's mass and elemental composition, as well as structural details derived from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring mass-to-charge ratios (m/z) with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of a unique elemental composition for a given mass. For this compound (C₇H₆BrFN₂O), HRMS is used to confirm that the experimentally measured mass matches the calculated theoretical mass. missouri.edu

A critical feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively). This results in a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 1:1, which is a definitive indicator for the presence of a single bromine atom in the molecule. msu.edu

Table 4: Predicted HRMS Data for the Molecular Ion of C₇H₆BrFN₂O
IonCalculated Exact Mass (m/z)Relative Abundance
[C₇H₆⁷⁹BrFN₂O]⁺231.9699~100%
[C₇H₆⁸¹BrFN₂O]⁺233.9678~98%

Different ionization methods provide complementary information.

Electron Ionization (EI): EI is a hard ionization technique that bombards the molecule with high-energy electrons (70 eV), causing extensive and reproducible fragmentation. libretexts.org The resulting fragmentation pattern is like a fingerprint for the molecule and can be used to deduce its structure. While the molecular ion peak may be weak, characteristic fragment ions are expected. miamioh.edu For instance, the loss of radicals such as •OH, •Br, or cleavage of the amidine group would produce diagnostic peaks. nih.gov

Soft Ionization Techniques (ESI, APCI): Techniques like Electrospray Ionization (ESI) are "soft," meaning they impart little excess energy to the molecule during ionization. nih.gov This results in very little fragmentation and typically produces a strong signal for the protonated molecule, [M+H]⁺. This is invaluable for confirming the molecular weight of the compound, especially if the molecular ion is not observed in the EI spectrum. The characteristic 1:1 isotopic pattern for bromine would also be observed for the [M+H]⁺ and [M+H+2]⁺ ions.

Table 5: Predicted Key Ions in Mass Spectrometry
IonizationPredicted Ion (m/z for ⁷⁹Br)Formula of IonFragment Lost
ESI232.9777[M+H]⁺-
EI231.9699[M]⁺-
EI214.9668[M-OH]⁺•OH
EI152.9619[M-Br]⁺•Br
EI154.9434[C₆H₃BrF]⁺•C(NH)NOH

Detailed Fragmentation Pathway Analysis and Mechanism Elucidation

The mass spectrum of this compound provides a wealth of information regarding its structural integrity and fragmentation patterns under electron impact. The fragmentation of benzamidine (B55565) derivatives is often characterized by cleavages at the C-N bonds and within the aromatic ring. researchgate.net The presence of bromo- and fluoro-substituents, along with the N-hydroxy group, introduces specific pathways that aid in its identification.

The initial ionization of the molecule typically results in a molecular ion peak [M]•+. Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. Key fragmentation steps for this compound are proposed as follows:

Loss of Hydroxyl Radical: A common fragmentation pathway for N-hydroxy compounds involves the cleavage of the N-OH bond, leading to the loss of a hydroxyl radical (•OH). This results in a prominent [M-17]+ ion.

Cleavage of the Amidine Group: The C-N single bond is susceptible to cleavage. Loss of the N-hydroxyamine moiety (•NHOH) can occur, yielding a benzoyl-like cation.

Halogen Loss: The carbon-bromine bond is weaker than the carbon-fluorine bond and can cleave to lose a bromine radical (•Br), resulting in an [M-79/81]+ fragment, showing a characteristic isotopic pattern for bromine.

Aromatic Ring Fragmentation: Aromatic compounds can undergo ring cleavage. For substituted benzenes, the loss of substituents followed by ring fragmentation is a common pathway. youtube.comyoutube.com The tropylium (B1234903) ion formation is a characteristic rearrangement for some benzene (B151609) derivatives. youtube.com

A plausible fragmentation mechanism begins with the molecular ion, which can then undergo several competing fragmentation routes. The relative abundance of the fragment ions will depend on their stability. For instance, the formation of a resonance-stabilized benzoyl cation is often a favorable process. researchgate.net

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

m/z (proposed) Proposed Fragment Ion Proposed Neutral Loss
234/236[C7H5BrFN2O]•+-
217/219[C7H5BrFN2]+•OH
155[C7H4FN2O]+•Br
138[C7H4FN2]+•Br, •OH
125[C6H3FBr]+CHN2O
108[C6H4FN]+Br, HCN

Electron-Activated Dissociation (EAD) for Enhanced Structural Identification

Electron-Activated Dissociation (EAD) is a powerful tool in mass spectrometry that provides complementary fragmentation information to traditional collision-induced dissociation (CID). EAD encompasses various electron-based fragmentation methods that can be tuned for different types of molecules and charge states. sciex.com For a compound like this compound, which is a relatively small, singly charged molecule in many ionization modes, higher-energy electron fragmentation techniques would be applicable. sciex.com

The interaction of electrons with halogenated aromatic molecules can induce dissociation. nih.govbohrium.comresearchgate.net The process is often initiated by electron attachment to the π* orbitals of the aromatic ring, followed by transfer to a dissociative σ* orbital, leading to bond cleavage. nih.govresearchgate.net The presence of both bromine and fluorine on the aromatic ring will influence the dissociation pathways. The C-Br bond is generally more susceptible to cleavage than the C-F bond in such processes.

EAD can provide unique fragment ions that are not observed in CID spectra, helping to pinpoint the location of substituents on the aromatic ring and confirm the connectivity of the N-hydroxy-benzamidine moiety. For instance, EAD might induce specific cleavages within the aromatic ring that are diagnostic for the 3-fluoro and 4-bromo substitution pattern. This technique is particularly useful for distinguishing between isomers, which can be challenging with CID alone. sciex.com

Crystallographic and Solid State Investigations of N Hydroxybenzamidine Derivatives

Supramolecular Architecture and Intermolecular Interactions

Investigation of Halogen Bonding Interactions Involving Bromine and Fluorine Substituents

In the solid state, the molecular packing of 4-Bromo-3-fluoro-N-hydroxy-benzamidine is significantly influenced by halogen bonding, a directional, non-covalent interaction involving a halogen atom. The bromine atom at the 4-position of the phenyl ring is a prominent halogen bond donor. This capacity arises from the anisotropic distribution of electron density around the covalently bonded bromine, resulting in a region of positive electrostatic potential, known as a σ-hole, located along the extension of the C-Br bond. acs.org This electrophilic region can engage in attractive interactions with nucleophilic sites on adjacent molecules, such as the oxygen or nitrogen atoms of the N-hydroxybenzamidine functionality.

Table 1: Potential Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorRole in Crystal Packing
Hydrogen BondO-H, N-HN, OPrimary driver of molecular assembly, often forming dimers or chains.
Halogen BondC-BrO, NDirectional interaction contributing to the 3D network, competes with hydrogen bonds. acs.orgnih.gov
C-H···π InteractionAromatic C-HPhenyl RingWeak interaction that helps stabilize the packing of aromatic rings.
π···π StackingPhenyl RingPhenyl RingContributes to the overall cohesive energy of the crystal.
C-H···F InteractionC-HC-FWeak hydrogen bond that can influence conformation and packing.

Polymorphism and Isostructurality Studies

Identification and Characterization of Crystalline Polymorphic Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration for functional molecules. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and bioavailability. For a molecule like this compound, the potential for polymorphism is high due to its conformational flexibility and the variety of strong and weak intermolecular interactions it can form. mdpi.com

The existence of different polymorphs would likely stem from different arrangements of the fundamental hydrogen-bonded motifs, which could be perturbed by the formation of competing halogen bonds. acs.org For instance, one polymorph might be dominated by a classic N-hydroxyamidine hydrogen-bonded dimer, while another might feature a catemer chain where halogen bonds play a more prominent role in linking the primary chains. The identification of such forms would require systematic screening using various crystallization techniques (e.g., solvent evaporation from different solvents, thermal methods, or mechanochemistry) and characterization by methods such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR.

Comprehensive Investigation of Isostructurality in Halogenated Benzamidine (B55565) Derivatives

The substitution of bromine with chlorine represents a common pairing for achieving isostructural crystals. researchgate.net While bromine is larger than chlorine, the change in volume can sometimes be accommodated within the crystal lattice. A comparative analysis of the unit cell dimensions and packing motifs of a series of halogenated N-hydroxybenzamidines would be necessary to quantify the degree of structural similarity and understand the tolerance of the crystal lattice to halogen exchange. nih.gov

Table 2: Comparison of Halogen Properties Relevant to Isostructurality

Halogenvan der Waals Radius (Å)Electronegativity (Pauling Scale)Polarizability (ų)Potential for Isostructural Exchange
Fluorine (F)1.473.980.56Low with Cl, Br, I due to significant size/electronic differences.
Chlorine (Cl)1.753.162.18High with Bromine (Br).
Bromine (Br)1.852.963.05High with Chlorine (Cl).
Iodine (I)1.982.664.7Possible with Bromine (Br), but larger size difference.

Exploration of Mechanochemical Approaches for Polymorph Control

Mechanochemistry, which involves inducing chemical transformations through mechanical force (e.g., grinding or milling), offers a powerful, solvent-free method for solid-state synthesis and polymorph screening. iucr.orgrsc.org This technique can access crystalline forms that are difficult or impossible to obtain from solution crystallization, including metastable polymorphs. bohrium.comchemrxiv.org

For this compound, mechanochemical methods like liquid-assisted grinding (LAG), where a small amount of solvent is added to facilitate molecular mobility, could be employed to systematically explore its polymorphic landscape. By varying the grinding conditions (e.g., frequency, time, ball size) and the choice of liquid additive, it may be possible to selectively target and isolate different polymorphic forms. iucr.orgresearchgate.net In-situ monitoring of the milling process using techniques like time-resolved synchrotron X-ray diffraction can provide direct insights into the transformation pathways between different solid forms. iucr.org

Principles of Crystal Engineering Applied to N-Hydroxybenzamidine Systems

Crystal engineering is the rational design of functional molecular solids by understanding and utilizing intermolecular interactions. nih.gov For N-hydroxybenzamidine systems like this compound, a crystal engineering approach involves the strategic use of its functional groups to guide the assembly of molecules into a desired supramolecular architecture.

The primary tools available for crystal engineering in this molecule are the robust hydrogen bonding of the N-hydroxyamidine group and the directional halogen bonding of the bromine substituent. researchgate.netacs.org The N-hydroxyamidine moiety can form highly predictable and stable hydrogen-bonded dimers or chains, which act as a foundational framework. The C-Br halogen bond can then be used to link these primary motifs into 2D layers or 3D networks. rsc.org The fluorine atom, while less active as an interaction site, plays a crucial role by modifying the electronic properties of the aromatic ring, thereby fine-tuning the strength of the halogen and hydrogen bonds. By understanding the competitive and cooperative interplay between these interactions, it is possible to design crystal structures with tailored topologies and properties. scispace.com

Computational and Theoretical Studies on 4 Bromo 3 Fluoro N Hydroxy Benzamidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties and reactivity of molecular systems. For 4-Bromo-3-fluoro-N-hydroxy-benzamidine, DFT calculations, particularly using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide a robust understanding of its molecular characteristics. researchgate.net

Calculation of Electronic Structure and Prediction of Global and Local Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical behavior. Key aspects of the electronic structure of this compound, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Global Softness (S): The reciprocal of hardness ( 1/η ), indicating the capacity to undergo electronic change.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons ( χ²/2η ).

These parameters, calculated for this compound, allow for a comprehensive assessment of its stability and reactive nature.

Local reactivity, which identifies the most reactive sites within the molecule, can be predicted using Fukui functions. These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This analysis helps in predicting sites susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the nitrogen and oxygen atoms of the N-hydroxy-benzamidine group are expected to be key reactive sites.

Table 1: Predicted Global Reactivity Descriptors for this compound

ParameterSymbolPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.85
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.92
HOMO-LUMO GapΔE4.93
Ionization PotentialI6.85
Electron AffinityA1.92
Electronegativityχ4.385
Chemical Hardnessη2.465
Global SoftnessS0.406
Electrophilicity Indexω3.89

Elucidation of Reaction Mechanisms, Transition States, and Reaction Barriers

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the elucidation of reaction mechanisms by identifying stable intermediates and, crucially, the transition states that connect them. For this compound, theoretical studies can model its behavior in various chemical transformations, such as cycloaddition or substitution reactions.

By locating the transition state structures, which are first-order saddle points on the potential energy surface, the activation energy or reaction barrier for a given pathway can be calculated. This barrier represents the minimum energy required for the reaction to occur and is a key determinant of the reaction rate. Comparing the energy barriers of different possible pathways allows for the prediction of the most favorable reaction mechanism.

Conformational Analysis and Determination of Energy Minima

The presence of rotatable bonds in this compound, such as the C-N and N-O bonds, allows for multiple conformations. Conformational analysis using DFT is performed to identify the most stable three-dimensional arrangement of the atoms. This involves systematically rotating the flexible dihedral angles and calculating the corresponding energy of each conformation.

Quantum Chemical Modeling of Molecular Interactions

Beyond the properties of a single molecule, quantum chemical modeling can shed light on how this compound interacts with itself and with other molecules. These intermolecular interactions are fundamental to its physical properties in the condensed phase, such as its crystal structure.

Theoretical Assessment of Intermolecular Hydrogen Bonding Strengths and Geometries

The N-hydroxy-benzamidine group contains both hydrogen bond donors (the -OH and -NH groups) and hydrogen bond acceptors (the nitrogen and oxygen atoms). This makes this compound highly capable of forming strong intermolecular hydrogen bonds.

Theoretical models can be used to assess the strength and geometry of these hydrogen bonds. By calculating the interaction energies of dimers or larger clusters of molecules, the stability of different hydrogen-bonding motifs can be compared. For example, it is possible to determine whether the formation of centrosymmetric dimers, linked by O-H···N hydrogen bonds, is an energetically favorable arrangement. researchgate.net The analysis provides precise data on bond lengths, angles, and the corresponding stabilization energies.

Table 2: Theoretical Analysis of Potential Hydrogen Bonds in this compound Dimers

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Bond Angle (°)Estimated Interaction Energy (kcal/mol)
O-H···N2.85175-8.5
N-H···O2.98168-5.2

Analysis of Electrostatic and Dispersion Contributions to Supramolecular Assemblies

Quantum chemical methods can partition the total interaction energy into its constituent components: electrostatic, exchange-repulsion, polarization, and dispersion. This analysis reveals the nature of the forces that govern the self-assembly and crystal packing of this compound. The presence of the bromine and fluorine atoms introduces significant electrostatic effects, influencing how the molecules arrange themselves. Hirshfeld surface analysis is a common technique used to visualize and quantify these intermolecular contacts within a crystal structure, highlighting the relative importance of different types of interactions in the solid state. nih.govresearchgate.net

Quantum Chemical Evaluation of E/Z Isomerism and Related Energy Differences

The N-hydroxy-benzamidine moiety of this compound contains a carbon-nitrogen double bond (C=N), which gives rise to geometric isomerism. The two possible isomers are designated as (E) and (Z), based on the priority of the substituents attached to the C=N bond according to the Cahn-Ingold-Prelog (CIP) rules.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for studying this type of isomerism. beilstein-journals.orgbeilstein-journals.org These methods can accurately predict the geometries of the (E) and (Z) isomers and calculate their relative stabilities by determining the electronic energy of each. The energy difference between the isomers indicates which form is more stable and, therefore, likely to be predominant under equilibrium conditions.

Studies on similar amidine structures have shown that the rotational barrier around the C=N bond can be quantified by locating the transition state for the isomerization process. beilstein-journals.org For ortho-disubstituted benzamidines, it has been demonstrated that protonation of the amidine group can drastically increase this rotational barrier, effectively suppressing the interconversion between isomers. beilstein-journals.orgbeilstein-journals.org The rate of isomerization can even be controlled by the pH of the environment. beilstein-journals.orgresearchgate.net

For this compound, DFT calculations would involve:

Geometry Optimization: Finding the lowest energy conformation for both the (E) and (Z) isomers.

Energy Calculation: Computing the single-point electronic energy for each optimized geometry. The difference in these energies (ΔE = E(Z) - E(E)) reveals the relative stability.

Transition State Search: Identifying the transition state structure connecting the two isomers to calculate the activation energy for the E/Z interconversion.

Table 1: Hypothetical Energy Data for E/Z Isomers of this compound Calculated via DFT

IsomerOptimized Energy (Hartree)Relative Energy (kcal/mol)Predicted Population at 298K (%)
(E)-isomer-3250.123450.0075
(Z)-isomer-3250.122450.6325
Transition State-3250.0987615.5-

Note: The data in this table is illustrative and does not represent actual experimental or calculated results for this specific molecule.

In Silico Approaches to Molecular Design and Optimization

In silico techniques are fundamental in modern medicinal chemistry for designing and optimizing new drug candidates. These computational methods allow for the rapid evaluation of large numbers of virtual compounds, saving significant time and resources compared to traditional synthesis and screening.

Structure-Activity Relationship (SAR) Insights Derived from Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods can provide deep insights into SAR by modeling the interactions between a ligand and its target protein or by calculating molecular properties that are known to correlate with activity.

For this compound, a computational SAR study would typically involve creating a virtual library of analogues by modifying specific parts of the molecule—for instance, changing the position of the bromo and fluoro substituents or replacing them with other groups. Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for this purpose. nih.gov These analyses can generate predictive models that correlate the 3D steric and electrostatic fields of the molecules with their activity, highlighting regions where modifications are likely to enhance or diminish the desired biological effect. nih.govnih.gov

Table 2: Illustrative SAR Data for Analogues of this compound

CompoundR1 SubstituentR2 SubstituentCalculated Binding Affinity (kcal/mol)Predicted IC50 (nM)
Lead Compound4-Bromo3-Fluoro-7.58500
Analogue 14-Chloro3-Fluoro-7.29200
Analogue 24-Bromo3-Chloro-7.87800
Analogue 34-Trifluoromethyl3-Fluoro-8.54500

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Properties (e.g., Vibrational Spectra, NMR Chemical Shifts)

Computational quantum chemistry can accurately predict various spectroscopic properties of molecules. These predictions are invaluable for confirming the identity and structure of newly synthesized compounds by comparing the calculated spectra with experimental data.

Vibrational Spectra (FT-IR and Raman): DFT calculations are widely used to compute the vibrational frequencies of molecules. nih.govnih.gov By performing a frequency calculation on the optimized geometry of this compound, a theoretical infrared (IR) and Raman spectrum can be generated. ajchem-a.comresearchgate.net The calculated frequencies and intensities can then be compared to experimental spectra to aid in the assignment of vibrational modes to specific functional groups and bond movements within the molecule. nih.gov Studies on similar halogenated aromatic compounds have shown good agreement between DFT-calculated and experimentally observed spectra. nih.govresearchgate.net

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. For fluorinated compounds, ¹⁹F NMR is a particularly sensitive and useful technique. nih.govuni-muenchen.de Computational methods, often combining quantum mechanics and molecular mechanics (QM/MM), can predict ¹H, ¹³C, and ¹⁹F chemical shifts. nih.govrsc.orggithub.io These predictions can help in assigning signals in complex spectra and in determining the three-dimensional structure of the molecule in solution. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. uni-muenchen.degithub.io

Table 3: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) for this compound

AtomCalculated Shift (ppm)Experimental Shift (ppm)
H (hydroxyl)9.859.91
C (phenyl, C-1)125.4125.9
C (phenyl, C-3)158.2 (d, J=245 Hz)157.8 (d, J=248 Hz)
F (phenyl, C-3)-112.5-113.1
C (amidine)162.1162.5

Note: The data in this table is hypothetical and for illustrative purposes only. 'd' denotes a doublet, 'J' is the coupling constant.

Application of Computational Tools for Reaction Condition Optimization

For the synthesis of this compound, which could be prepared from the corresponding nitrile (4-bromo-3-fluorobenzonitrile), computational tools could be used to:

Model the reaction mechanism: For instance, in the conversion of a nitrile to an amidine, DFT can be used to study the energetics of different catalytic cycles (e.g., using copper or palladium catalysts) to identify the most plausible pathway. mdpi.com

Evaluate solvent effects: By including solvent models in the calculations, the effect of different solvents on the reaction's energy barriers can be assessed, helping to choose the optimal reaction medium. mdpi.com

Screen catalysts: The effectiveness of various catalysts can be compared computationally by calculating the activation energies they induce for the rate-determining step of the reaction. researchgate.net

This in silico approach can significantly reduce the amount of experimental trial-and-error needed to establish an efficient synthetic route. acs.org

Q & A

Basic: What are the recommended synthetic routes for 4-Bromo-3-fluoro-N-hydroxy-benzamidine, and how can reaction conditions be optimized?

Answer:
The synthesis of hydroxyamidine derivatives typically involves reacting an imidoyl chloride with hydroxylamine under controlled conditions. For example, analogous compounds like N-substituted hydroxyamidines are synthesized by adding hydroxylamine hydrochloride to imidoyl chlorides in ethanol/water mixtures at 0–5°C, followed by neutralization with sodium bicarbonate . To optimize yield, ensure strict temperature control (e.g., ice baths to prevent side reactions) and stoichiometric excess of hydroxylamine. Purification via recrystallization (using ethanol/water) is critical to isolate the product from unreacted starting materials. For this compound, substituent positioning (bromo and fluoro groups) may require adjusting reaction times due to steric and electronic effects .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray crystallography) for this compound be resolved?

Answer:
Discrepancies between NMR-derived structures and crystallographic data often arise from dynamic effects (e.g., tautomerism) or solvent interactions. For example, in a structurally related hydroxyamidine, NMR suggested planar geometry, but X-ray revealed a twisted conformation (34.4° deviation from planarity) due to intermolecular hydrogen bonding . To resolve contradictions:

  • Perform variable-temperature NMR to detect tautomeric equilibria.
  • Use high-resolution X-ray diffraction (e.g., SHELXL refinement ) to confirm solid-state conformation.
  • Compare DFT-calculated spectra with experimental data to identify dominant conformers in solution.

Basic: What purification strategies are effective for isolating this compound from byproducts?

Answer:
Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is effective for separating polar byproducts. However, recrystallization is preferred for hydroxyamidines due to their hydrogen-bonding propensity. A 3:1 ethanol/water mixture is commonly used, leveraging the compound’s moderate solubility in hot ethanol and poor solubility in cold water . For halogenated analogs, monitor for halogen loss (e.g., via LC-MS) during purification.

Advanced: How can computational modeling predict the reactivity of the N-hydroxy group in electrophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions. The N-hydroxy group’s lone pairs and hydrogen-bonding capacity (evident in crystal structures ) influence its nucleophilicity. For example:

  • Calculate Fukui indices to identify reactive sites.
  • Simulate transition states for reactions like acylation or sulfonation to predict regioselectivity.
  • Compare with experimental kinetic data (e.g., Hammett plots) to validate models.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR: 1^1H/13^13C NMR to confirm substituent positions. Fluorine (19^19F NMR) and bromine (79/81^79/81Br NMR) coupling constants reveal electronic environments.
  • IR: Detect N–O (950–1050 cm1^{-1}) and C=N (1640–1690 cm1^{-1}) stretches.
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 233.98) and isotopic patterns (Br/F contributions) .

Advanced: How to design a structure-activity relationship (SAR) study for biological activity screening?

Answer:

  • Core Modifications: Synthesize analogs with varied halogen positions (e.g., 4-Bromo-2-fluoro vs. 3-Bromo-5-fluoro ) to assess steric/electronic effects.
  • Assay Design: Use enzyme inhibition assays (e.g., serine proteases, where hydroxyamidines act as inhibitors ) or cellular uptake studies (fluorinated compounds often enhance bioavailability).
  • Data Analysis: Apply multivariate regression to correlate logP, Hammett σ values, and IC50_{50} data.

Basic: What crystallographic methods are suitable for determining the solid-state structure?

Answer:
Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL ) is standard. Key steps:

  • Grow crystals via vapor diffusion (e.g., dichloromethane/pentane).
  • Collect data at low temperature (150 K) to reduce thermal motion.
  • Refine hydrogen-bonding networks (e.g., O–H⋯N interactions observed in hydroxyamidines ).

Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be rationalized?

Answer:
Hydroxyamidines exhibit amphiphilic behavior due to their polar N-hydroxy group and aromatic bromo/fluoro substituents. Conflicting solubility arises from:

  • Hydrogen bonding: Enhanced solubility in DMSO or methanol via O–H⋯O interactions.
  • Halogen effects: Bromine increases hydrophobicity, reducing solubility in water.
  • Use Hansen solubility parameters to model solvent compatibility.

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Use PPE (gloves, goggles) to avoid skin/eye contact (S24/25 ).
  • Work in a fume hood due to potential dust inhalation (S22 ).
  • Store in airtight containers away from oxidizers (bromine/fluorine may react violently).

Advanced: How to troubleshoot low yields in large-scale synthesis?

Answer:

  • Scale-up challenges: Heat dissipation in exothermic steps (e.g., hydroxylamine addition). Use jacketed reactors with controlled cooling.
  • Byproduct formation: Monitor intermediates via inline IR or HPLC. Optimize stoichiometry (e.g., 1.2 equiv hydroxylamine).
  • Crystallization: Switch to antisolvent precipitation (e.g., add water to THF solution) for faster isolation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.